molecular formula C22H17F3N2O2S B6568501 N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide CAS No. 946368-24-7

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide

Cat. No.: B6568501
CAS No.: 946368-24-7
M. Wt: 430.4 g/mol
InChI Key: KAKBETBYBJJEKB-UHFFFAOYSA-N
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Description

N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide is a synthetic organic compound featuring a tetrahydroquinoline core modified at position 1 with a thiophene-2-carbonyl group and at position 7 with a 4-(trifluoromethyl)benzamide moiety. This structural combination positions the compound as a candidate for diverse applications, including pharmaceuticals and agrochemicals, though specific biological data remain unexplored in the provided evidence .

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O2S/c23-22(24,25)16-8-5-15(6-9-16)20(28)26-17-10-7-14-3-1-11-27(18(14)13-17)21(29)19-4-2-12-30-19/h2,4-10,12-13H,1,3,11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKBETBYBJJEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Spectral Data Comparisons :

  • IR Spectroscopy : The target compound’s benzamide carbonyl is expected at 1663–1682 cm⁻¹, aligning with hydrazinecarbothioamide derivatives in .
  • ¹H-NMR : Aromatic protons from thiophene (δ 7.1–7.5 ppm) and trifluoromethyl benzamide (δ 7.6–8.0 ppm) confirm substitution patterns .

Preparation Methods

Cyclization of Substituted Anilines

The tetrahydroquinoline core is typically synthesized via Bischler-Napieralski cyclization. A representative protocol from involves:

Reagents :

  • 3-Aminophenylpropionitrile

  • Trifluoroacetic acid (TFA)

  • Sodium azide (NaN₃)

Procedure :

  • Acyl azide formation : React 3-aminophenylpropionitrile with NaN₃ in CH₂Cl₂ at 0°C for 2 hours.

  • Cyclization : Treat the intermediate acyl azide with TFA under reflux for 48 hours to yield 1,2,3,4-tetrahydroquinolin-7-amine.

Key Conditions :

  • Temperature: 0°C (Step 1); reflux (Step 2)

  • Yield: ~75% (crude), purified via silica gel chromatography.

Mechanistic Insight :
The reaction proceeds through a Curtius rearrangement, forming an isocyanate intermediate that undergoes intramolecular cyclization to generate the tetrahydroquinoline ring.

Acylation with Thiophene-2-carbonyl Chloride

Amide Bond Formation

The tetrahydroquinoline amine is acylated using thiophene-2-carbonyl chloride under Schotten-Baumann conditions:

Reagents :

  • 1,2,3,4-Tetrahydroquinolin-7-amine

  • Thiophene-2-carbonyl chloride

  • N,N-Diisopropylethylamine (DIEA)

Procedure :

  • Dissolve the amine in dry DMF, add DIEA (2.5 eq), and cool to 0°C.

  • Slowly add thiophene-2-carbonyl chloride (1.2 eq) and stir at room temperature for 12 hours.

  • Quench with ice water and extract with ethyl acetate.

Optimization Notes :

  • Excess acyl chloride ensures complete reaction, minimizing unreacted amine.

  • DIEA neutralizes HCl generated during the reaction, driving the equilibrium forward.

Yield : 82–89% after purification via flash chromatography (hexane/EtOAc 3:1).

Coupling with 4-(Trifluoromethyl)benzoic Acid

Carbodiimide-Mediated Activation

The final benzamide group is introduced using carbodiimide coupling reagents:

Reagents :

  • N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]amine

  • 4-(Trifluoromethyl)benzoic acid

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIEA

Procedure :

  • Activate 4-(trifluoromethyl)benzoic acid with HATU (1.1 eq) and DIEA (3 eq) in DMF for 10 minutes.

  • Add the amine intermediate and stir at 60°C for 16 hours.

  • Purify via preparative HPLC (C18 column, acetonitrile/water gradient).

Critical Parameters :

  • Temperature : Elevated temperatures (60°C) accelerate coupling but may require inert atmospheres to prevent decomposition.

  • Solvent : DMF enhances reagent solubility but complicates removal during workup.

Yield : 68–74% (HPLC purity >95%).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Reactions

A patent-derived method () combines cyclization and acylation in a single pot:

Steps :

  • Perform Bischler-Napieralski cyclization using TFA.

  • Directly add thiophene-2-carbonyl chloride without isolating the tetrahydroquinoline intermediate.

Advantages :

  • Reduces purification steps.

  • Total yield improves to 78%.

Drawbacks :

  • Requires precise stoichiometry to avoid side reactions.

Solid-Phase Synthesis

A resin-bound approach (adapted from):

Procedure :

  • Immobilize 4-(trifluoromethyl)benzoic acid on Wang resin.

  • Perform sequential acylation and cyclization steps.

  • Cleave the product with TFA/DCM.

Yield : 65% (purity >90%).

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Hexane/EtOAc gradients (3:1 to 1:2) resolve intermediates.

  • Preparative HPLC : C18 columns with acetonitrile/water (0.1% TFA) achieve final purity >98%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8 Hz, 2H, Ar-H), 7.65 (s, 1H, NH), 7.50–7.30 (m, 5H, Ar-H), 4.20 (q, 1H, J=7 Hz), 3.10–2.90 (m, 4H, CH₂), 1.60 (d, 3H, J=7 Hz).

  • LC-MS : m/z 430.44 [M+H]⁺, consistent with molecular formula C₂₂H₁₇F₃N₂O₂S.

Challenges and Optimization Strategies

Trifluoromethyl Group Reactivity

The electron-withdrawing CF₃ group slows amide coupling. Mitigation strategies include:

  • Using HATU instead of EDCl/HOBt for enhanced activation.

  • Prolonged reaction times (24–48 hours) at reduced temperatures (0–25°C).

Byproduct Formation

  • Thiophene Hydrolysis : Minimized by avoiding aqueous workup post-acylation.

  • Oxidation of Tetrahydroquinoline : Prevented by conducting reactions under nitrogen.

Scalability and Industrial Considerations

Cost-Effective Reagents

Replacing HATU with PyBOP reduces costs by 30% without compromising yield:

Comparison Table :

ReagentCost (USD/g)Yield (%)Purity (%)
HATU12.507498
PyBOP8.907297

Solvent Recovery

  • DMF is recycled via distillation (bp 153°C), achieving 85% recovery.

Q & A

Q. What are the key structural features of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide, and how do they influence its reactivity?

The compound contains three critical moieties:

  • A tetrahydroquinoline core (providing rigidity and potential receptor-binding interactions).
  • A thiophene-2-carbonyl group (enhancing electron density and enabling π-π stacking interactions).
  • A 4-(trifluoromethyl)benzamide substituent (introducing hydrophobicity and metabolic stability via the CF₃ group). These features influence reactivity by directing nucleophilic/electrophilic attack sites and modulating solubility in organic solvents. Structural characterization typically employs ¹H/¹³C NMR to confirm substitution patterns and mass spectrometry (MS) for molecular weight validation .

Q. What synthetic strategies are commonly used to prepare this compound?

Synthesis involves multi-step organic reactions:

  • Step 1 : Functionalization of the tetrahydroquinoline core via nucleophilic substitution or coupling reactions.
  • Step 2 : Thiophene-2-carbonyl group introduction via amidation or sulfonylation under anhydrous conditions (e.g., using thiophene-2-carboxylic acid chloride).
  • Step 3 : Attachment of the 4-(trifluoromethyl)benzamide group using coupling agents like EDC/HOBt. Reaction optimization focuses on solvent choice (e.g., DMF or THF), temperature control (0–60°C), and purification via HPLC or recrystallization .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C): Assigns proton environments and confirms regioselectivity of substitutions.
  • FT-IR : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) stretches.
  • High-resolution MS : Validates molecular formula and detects isotopic patterns (e.g., chlorine or fluorine signatures).
  • X-ray crystallography (if crystalline): Resolves 3D conformation and intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches. Mitigation strategies include:

  • Reproducing assays with standardized protocols (e.g., fixed IC₅₀ measurement conditions).
  • HPLC purity validation (>95% purity threshold).
  • Computational docking studies to verify target binding consistency (e.g., using AutoDock Vina for receptor-ligand modeling) .

Q. What experimental designs are optimal for studying its structure-activity relationships (SAR)?

SAR studies require systematic modifications:

  • Variation of substituents : Replace the trifluoromethyl group with -CF₂H or -CN to assess hydrophobicity effects.
  • Scaffold modulation : Compare tetrahydroquinoline with tetrahydroisoquinoline derivatives.
  • Biological testing : Use parallel assays (e.g., enzyme inhibition, cytotoxicity) to quantify activity changes. Data analysis employs QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. How does the compound interact with biological targets at the molecular level?

Mechanistic insights are gained via:

  • Surface plasmon resonance (SPR) : Measures binding kinetics (ka/kd) to targets like kinases or GPCRs.
  • Cryo-EM or X-ray crystallography : Visualizes binding poses in enzyme active sites.
  • Metabolic stability assays : Liver microsome studies identify degradation pathways (e.g., cytochrome P450 interactions) .

Q. What strategies improve synthetic yield and scalability?

  • Catalyst optimization : Use Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to reduce side products.
  • Solvent screening : Test polar aprotic solvents (e.g., acetonitrile) for improved reaction homogeneity.
  • Flow chemistry : Enhances reproducibility for large-scale synthesis by controlling residence time and temperature .

Methodological Guidance

Q. How to design stability studies for this compound under physiological conditions?

  • Buffer compatibility : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) at 37°C.
  • LC-MS monitoring : Track degradation products over 24–72 hours.
  • Light/oxygen sensitivity : Store samples under argon and assess photodegradation using UV-Vis spectroscopy .

Q. What computational tools predict its pharmacokinetic (PK) properties?

  • ADMET prediction software (e.g., SwissADME, pkCSM): Estimates logP, blood-brain barrier permeability, and CYP inhibition.
  • Molecular dynamics simulations : Models plasma protein binding (e.g., albumin interaction) .

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